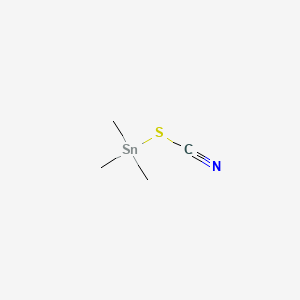
Stannane, thiocyanatotrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, thiocyanatotrimethyl- is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and one thiocyanate group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, thiocyanatotrimethyl- typically involves the reaction of trimethyltin chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production of stannane, thiocyanatotrimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Stannane, thiocyanatotrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Elemental tin and methyl derivatives.
Substitution: Various organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Stannane, thiocyanatotrimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of stannane, thiocyanatotrimethyl- involves its interaction with molecular targets through the thiocyanate group. This group can form strong bonds with various substrates, facilitating reactions such as nucleophilic substitution and coordination with metal centers. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: Similar in structure but lacks the thiocyanate group.
Trimethyltin hydroxide: Contains a hydroxide group instead of thiocyanate.
Trimethyltin acetate: Features an acetate group in place of thiocyanate.
Uniqueness
This uniqueness makes it valuable in specific synthetic and industrial processes where the thiocyanate functionality is advantageous .
Propiedades
Número CAS |
4638-25-9 |
|---|---|
Fórmula molecular |
C4H9NSSn |
Peso molecular |
221.90 g/mol |
Nombre IUPAC |
trimethylstannyl thiocyanate |
InChI |
InChI=1S/CHNS.3CH3.Sn/c2-1-3;;;;/h3H;3*1H3;/q;;;;+1/p-1 |
Clave InChI |
QUVKDNVQEVVRQJ-UHFFFAOYSA-M |
SMILES canónico |
C[Sn](C)(C)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


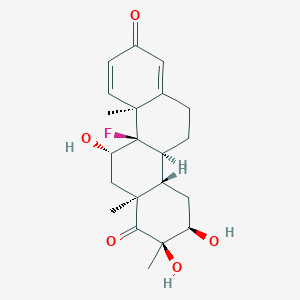
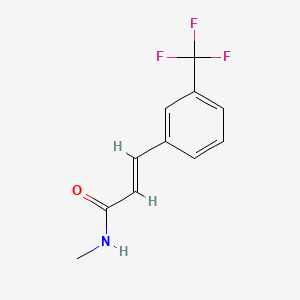
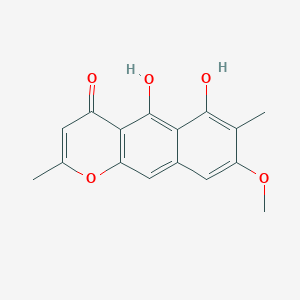
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)
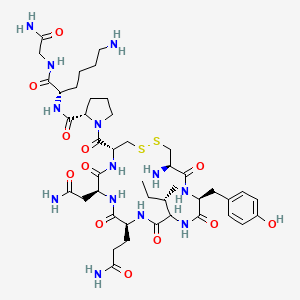
![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)

![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)
![Imidazo[1,5-a]pyrazine-7(8H)-acetamide,8-[2-(3,4-dimethylphenyl)ethyl]-3-ethyl-5,6-dihydro-1-methoxy-N-methyl-a-phenyl-,(aR,8S)-](/img/structure/B14169720.png)
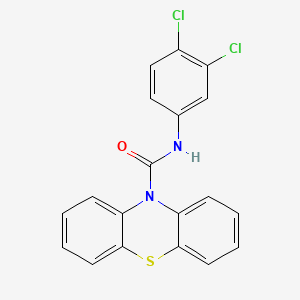
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
